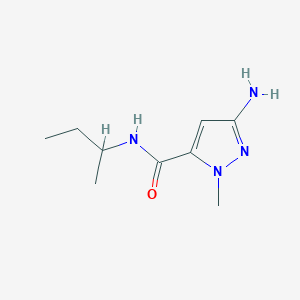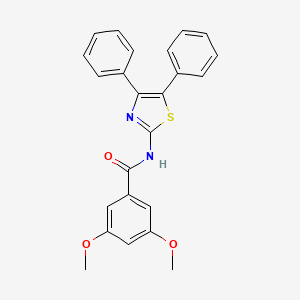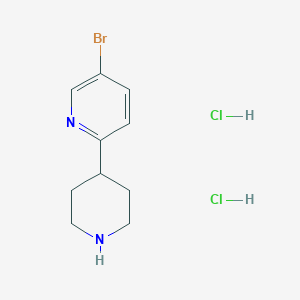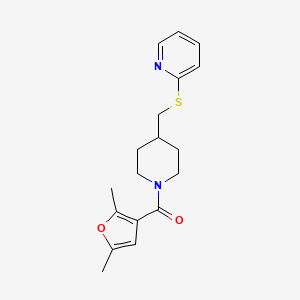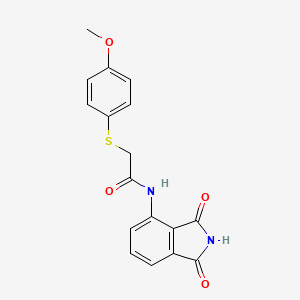
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as MI-773, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway involved in the regulation of cell growth and apoptosis.
Mécanisme D'action
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide binds to the hydrophobic pocket of MDM2, which is the protein that negatively regulates the activity of p53. By binding to MDM2, this compound prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is its specificity for the p53-MDM2 interaction, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life in vivo, which may limit its efficacy in cancer treatment. In addition, there is some concern about the potential toxicity of this compound, particularly in healthy cells that also express p53.
Orientations Futures
Despite these limitations, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide remains a promising candidate for cancer therapy, and there are several future directions for research in this area. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Finally, there is also interest in the use of this compound as a tool for studying the p53-MDM2 pathway and its role in cancer development and progression.
Méthodes De Synthèse
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted into the corresponding acid chloride. This intermediate is then reacted with thioanisole to form the thioester, which is subsequently reacted with N-(1,3-dioxoisoindolin-4-yl)amine to form the final product, this compound.
Applications De Recherche Scientifique
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a key pathway involved in the regulation of cell growth and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-10-5-7-11(8-6-10)24-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVYBVQXDFZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

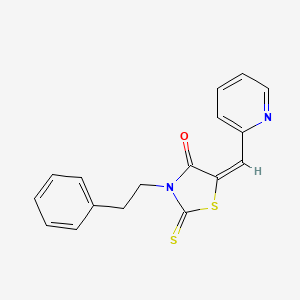
![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)
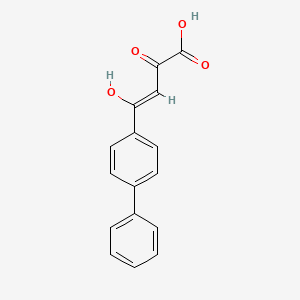
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2951476.png)

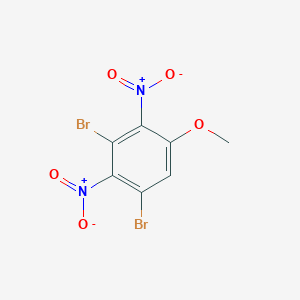

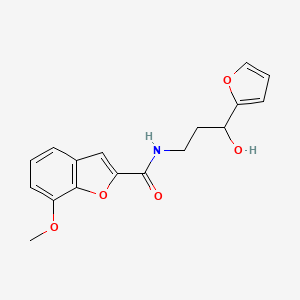
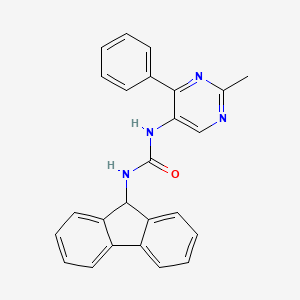
![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
